4-Bromo-5,7-difluoroquinoline

Vue d'ensemble

Description

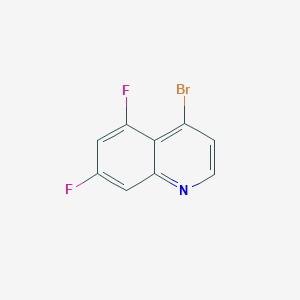

4-Bromo-5,7-difluoroquinoline is a halogenated quinoline derivative with the molecular formula C9H4BrF2N and a molecular weight of 244.04 g/mol. This compound is characterized by the presence of bromine and fluorine atoms at the 4, 5, and 7 positions of the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,7-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and fluorination of quinoline using bromine (Br2) and a fluorinating agent such as xenon difluoride (XeF2) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) under controlled temperature conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of fluorine and bromine activate the quinoline ring for nucleophilic substitution. Key reactions include:

-

Amine Substitution :

Reaction with primary or secondary amines under basic conditions leads to displacement of the bromine atom. For example, treatment with 4-bromo aniline in DMF with K₂CO₃ yields 4-amino-5,7-difluoroquinoline derivatives .Conditions :

-

Hydroxylation :

Hydrolysis with aqueous NaOH at elevated temperatures replaces bromine with hydroxyl groups, forming 4-hydroxy-5,7-difluoroquinoline.

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed coupling:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd catalysts produces biaryl derivatives. For example:

textThis compound + PhB(OH)₂ → 4-Phenyl-5,7-difluoroquinoline

Optimized Protocol :

| Catalyst | Ligand | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | - | DMF/H₂O | K₂CO₃ | 100°C, 12h | 78% |

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with amines introduces nitrogen-containing groups at the 4-position.

Halogen Exchange

Lithium-halogen exchange reactions enable bromine replacement with other groups:

-

Reaction with n-BuLi at -78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., CO₂, aldehydes) to form carboxylic acids or alcohols.

Radical Bromination

Under UV light, bromine radicals can add to the quinoline ring, though regioselectivity is influenced by fluorine’s electron-withdrawing effects .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes bromine selectively, yielding 5,7-difluoroquinoline:

textThis compound → 5,7-Difluoroquinoline (H₂, Pd/C, EtOH, 60°C, 92% yield)

Photochemical Reactions

UV irradiation in the presence of chlorine gas facilitates electrophilic substitution at the 8-position, forming 4-bromo-5,7-difluoro-8-chloroquinoline .

Comparative Reactivity Data

Challenges and Selectivity

Applications De Recherche Scientifique

Biological Activities

4-Bromo-5,7-difluoroquinoline and its derivatives have been investigated for their biological properties, particularly as potential therapeutic agents.

- Anticancer Activity : Research indicates that quinoline derivatives can inhibit various cancer cell lines. For instance, studies have shown that quinoline compounds can selectively bind to galectins, which are proteins involved in tumor progression and lymphangiogenesis. This binding can lead to significant improvements in affinity compared to traditional inhibitors, suggesting a potential role in cancer therapies .

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities. The introduction of fluorine substituents, such as in this compound, enhances the lipophilicity and biological activity of these compounds against a range of pathogens .

Industrial Applications

Beyond its biological significance, this compound has potential applications in materials science:

- Fluorescent Dyes : The unique structure of this compound makes it suitable for use in fluorescent dyes. Its ability to absorb and emit light at specific wavelengths can be exploited in various imaging techniques .

- Organic Electronics : Due to its electronic properties, it may find applications in organic semiconductors or photovoltaic devices. The stability and conductivity of quinoline derivatives are critical for developing efficient organic electronic components .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mécanisme D'action

The mechanism by which 4-Bromo-5,7-difluoroquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial enzymes or cell membrane integrity.

Anticancer Activity: Involves pathways related to cell cycle regulation and apoptosis.

Comparaison Avec Des Composés Similaires

4-Bromo-5,7-difluoroquinoline is compared with other similar compounds to highlight its uniqueness:

4-Bromo-7,8-difluoroquinoline: Similar structure but different positions of halogen atoms.

4-Bromo-3-chloro-5,7-difluoroquinoline: Contains an additional chlorine atom.

4-Bromo-3-chloro-5,8-difluoroquinoline: Another variant with different halogen positions.

These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in halogen positions and additional substituents.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Bromo-5,7-difluoroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H5BrF2N

- Molecular Weight : 232.04 g/mol

- CAS Number : 1189107-48-9

The compound exhibits biological activity primarily through the inhibition of specific protein kinases. It has been shown to interact with the PKN3 kinase, a member of the protein kinase family involved in various cellular processes.

Inhibition Studies

Research indicates that this compound demonstrates potent inhibitory effects on PKN3, with an IC50 value reported at approximately 280 nM . Additionally, it has shown activity against GAK (cyclin G-associated kinase), making it a dual-target compound.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Demonstrates significant cytotoxicity against various cancer cell lines, including HT29 and HCT116 . The compound's mechanism involves the disruption of kinase signaling pathways critical for cancer cell proliferation.

- Antiviral Properties : Exhibits potential in inhibiting viral replication, particularly against hepatitis C virus (HCV) by targeting AAK1 kinase .

- Antibacterial Effects : Shows promising antibacterial activity comparable to ciprofloxacin against strains such as E. coli and Staphylococcus aureus .

Table 1: Inhibitory Activities of this compound

| Target Kinase | IC50 (nM) | Remarks |

|---|---|---|

| PKN3 | 280 | Potent inhibitor |

| GAK | 290 | Moderate activity |

| AAK1 | Not specified | Potential antiviral target |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HT29 | <10 | Significant cytotoxicity |

| HCT116 | <10 | Comparable to cisplatin |

| MCF-7 | Not specified | Antiproliferative effects |

Case Studies

- Case Study on Anticancer Activity : In a study evaluating the efficacy of this compound against colorectal cancer cells (HT29), the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.

- Case Study on Antiviral Activity : Research involving Huh-7.5 cells demonstrated that treatment with the compound resulted in reduced HCV replication rates, suggesting its application in antiviral therapies targeting hepatitis C .

- Case Study on Antibacterial Activity : Comparative studies showed that this compound maintained rapid bactericidal action against E. coli and S. aureus within hours of administration, indicating its utility in treating bacterial infections .

Propriétés

IUPAC Name |

4-bromo-5,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCPJMXIWPFVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670913 | |

| Record name | 4-Bromo-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-48-9 | |

| Record name | 4-Bromo-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.